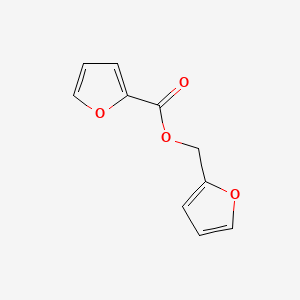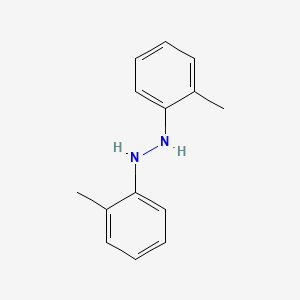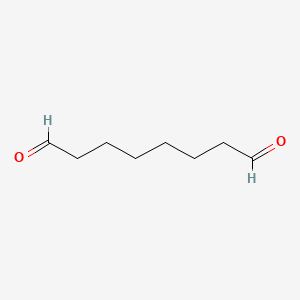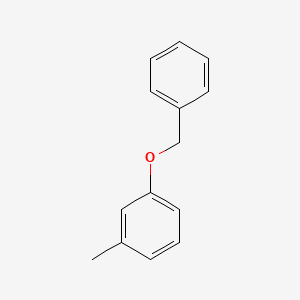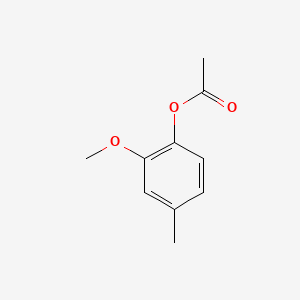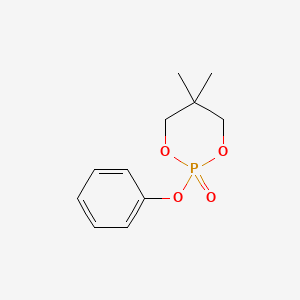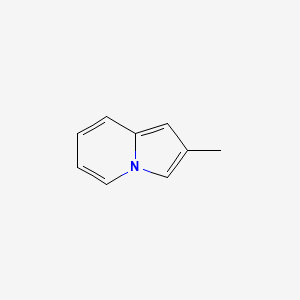
2-甲基吲哚啉
概述
描述
2-Methylindolizine, also known as 2-Me-Indolizine, is a heterocyclic compound belonging to the class of indolizines. It is a five-membered ring structure consisting of three carbon atoms and two nitrogen atoms. The molecular formula is C9H9N .
Synthesis Analysis
The synthesis of indolizines, including 2-Methylindolizine, has been a topic of research for many years. Recent advances have revealed new strategies for their synthesis, such as radical cyclization/cross-coupling . Another method involves the 5-exo-dig cyclization of 2-alkyl-1-(1-cyanoalkyl)pyridinium salts .
Molecular Structure Analysis
Indolizine is a nitrogen-containing heterocycle that serves as a precursor for widespread indolizidine alkaloids . It is one of the five isomers of indole and consists of a pyrrole-type five-membered ring and a pyridine-type six-membered ring .
Chemical Reactions Analysis
Indolizine derivatives have been synthesized through various chemical reactions. For instance, the synthesis of indolizines by reactions of 2-methylpyridine and its derivatives with acetic anhydride (Scholtz’s reaction) has been reported . Moreover, the radical reaction of 2-iodoindolizines, such as dehalogenation in the presence of the AIBN/n-Bu3SnH system, has also been possible, providing 1,3-disubstituted indolizines in excellent yields .
Physical And Chemical Properties Analysis
The molecular formula of 2-Methylindolizine is C9H9N, with an average mass of 131.174 Da and a monoisotopic mass of 131.073502 Da .
科学研究应用
Synthesis of π-Expanded Analogues
2-Methylindolizine serves as a precursor for the synthesis of π-expanded analogues, which are crucial in the development of advanced functional dyes . These π-expanded structures are significant for their enhanced electronic properties, making them suitable for applications in organic electronics and photonics.
Radical Cyclization/Cross-Coupling Reactions
The compound is involved in radical cyclization/cross-coupling reactions, a method that is gaining attention due to its efficiency in heterocycle construction . This process is advantageous for creating complex molecular architectures with high atom- and step-economy, which is beneficial in pharmaceutical synthesis and material science.
Fluorescent Molecules for Biological Applications
Some derivatives of 2-Methylindolizine exhibit excellent fluorescence properties, making them potential candidates as organic fluorescent molecules . These molecules can be used in biological imaging and diagnostics, aiding in the visualization of cellular processes and structures.
Synthesis of Indolizidine Alkaloids
Indolizines, including 2-Methylindolizine, are precursors for widespread indolizidine alkaloids . These alkaloids have various biological activities and are of interest in the development of new therapeutic agents due to their pharmacological properties.
Advanced Functional Dyes
Research has shown that 2-Methylindolizine and its derivatives can be used to synthesize advanced functional dyes . These dyes have applications in the fields of dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and as colorants in high-performance materials.
Efficient Method for Aminoindolizines
An efficient method for the synthesis of 2-aminoindolizines involves the use of 2-Methylindolizine derivatives . Aminoindolizines are important in medicinal chemistry for their potential use in drug discovery and development.
作用机制
While the specific mechanism of action for 2-Methylindolizine is not mentioned in the retrieved papers, indolizine derivatives are known to exhibit a variety of potential biological activities . The similarity between the indole and indolizine nuclei has led to speculation that indolizine analogs of certain biologically active indoles may confer similar or even better biological activities .
安全和危害
未来方向
Given the biological potential of indolizine derivatives, future research could focus on exploring their diverse biological properties and developing new synthetic methods . The desire to achieve substitution patterns which were hard to build has sparked the discovery of completely new pathways, such as transition metal-catalyzed reactions and approaches based on oxidative coupling .
属性
IUPAC Name |
2-methylindolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8-6-9-4-2-3-5-10(9)7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUAZBSVPMQJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342521 | |
| Record name | 2-Methylindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylindolizine | |
CAS RN |
768-18-3 | |
| Record name | 2-Methylindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the basic structure and formula of 2-methylindolizine?
A1: 2-Methylindolizine is a bicyclic heterocyclic compound with a molecular formula of C9H9N. Its structure consists of a pyrrole ring fused to a pyridine ring, with a methyl group substituted at the 2-position of the indolizine nucleus. []
Q2: How reactive is the 3-position of 2-methylindolizine?
A2: Research indicates that the 3-position of 2-methylindolizine is particularly susceptible to electrophilic attack. This reactivity has been exploited for various synthetic transformations, including acylation reactions. []
Q3: Can 2-methylindolizine be nitrated? If so, where does the nitro group attach?
A3: Yes, studies have shown that 2-methylindolizine can be selectively nitrated at the 3-position using acetic anhydride and nitric acid. This finding highlights the unique reactivity of this position within the indolizine framework. []
Q4: How do picryl azide and tosyl azide react with 2-methylindolizine?
A4: Both picryl azide and tosyl azide react with 2-methylindolizine to form 3,3′-azobisindolizines. This reaction further demonstrates the high reactivity of the 3-position towards electrophilic attack. []
Q5: Can the acetyl group be removed from 3-acetyl-2-methylindolizine?
A5: Yes, using sodium borohydride in ethanol, the acetyl group in 3-acetyl-2-methylindolizine can be cleaved, leading to the formation of 2-methylindolizine. This reaction proceeds through a 3-carbinol intermediate, highlighting the importance of C3 protonation in this process. []
Q6: Are there any known applications of 2-methylindolizine derivatives in medicinal chemistry?
A7: Yes, researchers have explored the synthesis and biological activity of various 2-methylindolizine derivatives. For instance, compounds containing aminoethyl and aminopropyl side chains attached to the indolizine core have shown promising anti-5-hydroxytryptamine, antihistamine, and antiacetylcholine activities. [, , , , ]
Q7: Can 2-methylindolizine derivatives be used as fluorescent probes?
A8: Research suggests potential applications of 2-methylindolizine derivatives in fluorescence-based detection. For instance, ethyl 1-(difluoro-1,3,5-triazinyl)-2-methylindolizine-3-carboxylate has been identified as a selective fluorescent derivatization reagent for primary and secondary amines. This reagent reacts with amines to generate fluorescent products, enabling their sensitive detection and separation using chromatographic techniques. []
Q8: Have any computational studies been conducted on 2-methylindolizine?
A9: Yes, computational methods have been employed to investigate the potential of 2-methylindolizine derivatives as drug candidates. One study utilized network pharmacology and molecular docking simulations to identify a potential Fibroblast Growth Factor Receptor (FGFR) inhibitor based on its structural similarity to the native ligand of the ST2 receptor (also known as Interleukin-1 Receptor-Like 1), which is involved in the pathogenesis of Chronic Obstructive Pulmonary Disease (COPD). []
Q9: What types of reactions can introduce sulfur-containing groups onto the 2-methylindolizine core?
A10: Research indicates that both alkylthiolation and arylthiolation reactions can be used to introduce alkylthio and arylthio groups, respectively, onto the 2-methylindolizine core. These reactions provide a way to further diversify the structure and potentially modulate the biological activity of 2-methylindolizine derivatives. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

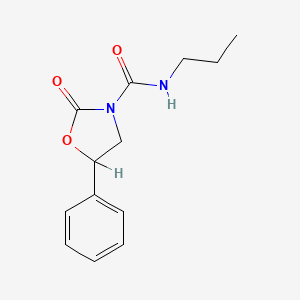
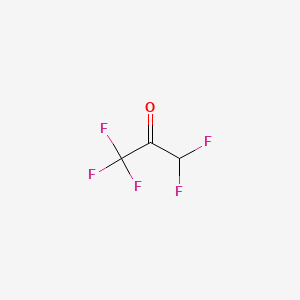
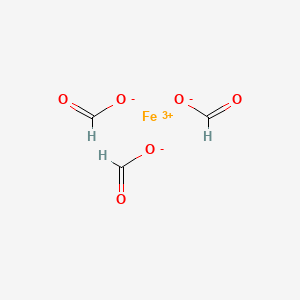


![2-Methylbenzo[h]quinoline](/img/structure/B1618303.png)
